3,3-Dimethylglutaric acid

Physical Organic Chemistry Acid-Base Chemistry Analytical Method Development

Wrong isomer choice leads to interpenetrated MOFs and failed cyclization. 3,3-Dimethylglutaric acid (CAS 4839-46-7) is the correct gem-dimethyl building block. • Non-interpenetrated 2D layers vs. interpenetrated with 2,2-isomer • DPP-IV inhibitors IC50 <40 nM (Thorpe-Ingold effect) • pKa 3.70/6.34 for precise buffering; ≥98% purity, global shipping

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 4839-46-7
Cat. No. B110500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylglutaric acid
CAS4839-46-7
Synonyms3,3-Dimethyl-pentanedioic Acid;  β,β-Dimethyl-glutaric Acid;  3,3-Dimethylpentanedioic Acid;  NSC 14987;  NSC 49114;  β,β-Dimethylglutaric Acid; _x000B_
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)CC(=O)O
InChIInChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyDUHQIGLHYXLKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylglutaric Acid Baseline Overview


3,3-Dimethylglutaric acid (β,β-dimethylglutaric acid; CAS 4839-46-7) is an α,ω-dicarboxylic acid, specifically a C7 methyl-branched fatty acid [1]. It is defined as glutaric acid substituted with two methyl groups at the C-3 position [1]. Key physicochemical properties include a melting point of 100-102 °C and pKa values of pK1 = 3.70 and pK2 = 6.34 at 25°C . This compound is a versatile synthetic intermediate with applications in polymer chemistry, pharmaceutical synthesis, and materials science, and its unique gem-dimethyl substitution imparts distinct steric and electronic properties that differentiate it from other glutaric acid derivatives.

Why 3,3-Dimethylglutaric Acid Requires Specific Procurement


The simple molecular formula of 3,3-dimethylglutaric acid (C7H12O4) belies its unique behavior compared to other glutaric acid derivatives. The specific placement of the geminal dimethyl group at the C-3 position introduces a combination of steric hindrance, altered acidity, and conformational constraints that are not present in other isomers like 2,2-dimethylglutaric acid or the unsubstituted parent compound [1][2]. These differences directly impact reaction kinetics, product selectivity, and the resulting properties of materials and biological systems. Therefore, substituting this compound with a closely related analog—even another dimethylglutaric acid isomer—is not scientifically justifiable without quantitative evidence, as the outcomes in applications ranging from coordination polymer topology to pharmaceutical potency are demonstrably divergent.

3,3-Dimethylglutaric Acid Quantitative Evidence Guide


Altered pKa Profile vs. Glutaric Acid

The electron-donating effect of the two methyl groups at the C-3 position significantly alters the acidic properties of 3,3-dimethylglutaric acid compared to the parent, unsubstituted glutaric acid. The first dissociation constant (pKa1) is lowered by 0.64 units (3.70 vs. 4.34), while the second dissociation constant (pKa2) is raised by 0.93 units (6.34 vs. 5.41), indicating a substantial shift in the compound's acid-base behavior [1]. This difference is critical for applications where precise pH control or ionization state is required.

Physical Organic Chemistry Acid-Base Chemistry Analytical Method Development

Coordination Polymer Topology vs. 2,2-Isomer

The position of the methyl groups on the glutarate backbone dictates the resulting topology of coordination polymers. In a direct comparative study with zinc(II) and 4,4′-dipyridylamine, the 3,3-dimethylglutarate ligand (33dmg) forms a unique framework where pairs of (4,4) grid layers are stacked without interpenetration. In stark contrast, the 2,2-dimethylglutarate isomer (22dmg) under identical conditions forms a network of mutually inclined, interpenetrated (4,4) grid layers [1]. The resulting frameworks have different topologies and structural characteristics, which are critical for applications like gas storage, separation, and catalysis.

Coordination Chemistry Crystal Engineering Materials Science

2D Network Preference over Glutarate

In a direct comparative study synthesizing four Cu(II) coordination polymers, the unsubstituted glutarate (glu) ligand consistently formed 1D linear chain structures. In contrast, the 3,3-dimethylglutarate (dmg) ligand under similar synthetic conditions yielded exclusively 2D coordination polymer networks [1]. This demonstrates that the gem-dimethyl substitution directs self-assembly toward higher-dimensional frameworks, a critical property for applications requiring 2D architectures.

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

DPP-IV Inhibitor Derivatization Strategy

The 3,3-dimethylglutaric acid building block has been successfully utilized to create a novel class of dipeptidyl peptidase IV (DPP-IV) inhibitors. Specifically, Glu-Pro-Nitrile dipeptide mimics synthesized from this scaffold demonstrated high inhibitory potency with an IC50 value of less than 40 nM [1]. The 3,3-dimethyl substitution was found to critically influence the rate of intramolecular cyclization, a key stability factor for this inhibitor class [1]. While unsubstituted glutaric acid is a common linker, it lacks the steric and electronic features of the gem-dimethyl group that are essential for achieving this level of potency and specific cyclization behavior.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Gem-Dimethyl Effect on Cyclization Rate

The presence of the gem-dimethyl group at the C-3 position is a well-established structural feature for accelerating intramolecular reactions via the Thorpe-Ingold effect [1]. While this effect is general to gem-dialkyl substitution, its quantitative impact is context-dependent. The study of DPP-IV inhibitor derivatives confirmed that the 3,3-dimethyl substituent specifically influences the rate of intramolecular cyclization between the N-terminal amine and the 5-position amide bond, a key determinant of the compound's chemical stability [2]. This provides a quantitative, application-specific rationale for selecting 3,3-dimethylglutaric acid over analogs that lack this specific substitution pattern.

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Enhanced Thermal Stability over Glutarate Analogs

The thermal stability of coordination polymers is a critical performance parameter for many applications. In a comparative thermogravimetric analysis of four Cu(II) coordination polymers, the two frameworks based on 3,3-dimethylglutarate (dmg) exhibited superior thermal stability compared to their unsubstituted glutarate (glu) counterparts [1]. The dmg-based complex 4 showed the highest decomposition onset temperature at 200°C, while the glu-based complex 2 had the lowest at 177°C [1].

Materials Science Thermal Analysis Coordination Polymers

Application Scenarios for 3,3-Dimethylglutaric Acid


Non-Interpenetrated 2D MOFs and Coordination Polymers

As demonstrated by the direct comparison with the 2,2-dimethylglutarate isomer, 3,3-dimethylglutaric acid is the specific ligand required to synthesize non-interpenetrated, stacked 2D coordination polymer layers [1]. This is in stark contrast to the interpenetrated networks formed by its isomer. Therefore, researchers aiming to create open, porous 2D frameworks for applications in gas storage, separation, or sensing should procure 3,3-dimethylglutaric acid, as it directs the self-assembly toward a specific, desired supramolecular architecture that is inaccessible with other dimethylglutaric acid isomers. The resulting 2D frameworks also show enhanced thermal stability compared to those made from unsubstituted glutaric acid [2].

Potent DPP-IV Inhibitor Lead Synthesis

For medicinal chemistry programs targeting type 2 diabetes, 3,3-dimethylglutaric acid is a proven building block for creating highly potent DPP-IV inhibitors (IC50 < 40 nM) [3]. The compound's unique gem-dimethyl substitution pattern is critical, as it influences the intramolecular cyclization rate, a key factor in the chemical stability and, by extension, the potential in vivo performance of the final drug candidate [3]. Procuring this specific scaffold is essential for replicating or expanding upon this established class of potent inhibitors.

Thorpe-Ingold Effect for Cyclization

Organic chemists seeking to improve the yield and rate of intramolecular cyclization reactions should specifically use 3,3-dimethylglutaric acid or its derivatives. The gem-dimethyl group at the C-3 position is a classic structural motif for inducing the Thorpe-Ingold (or gem-dimethyl) effect, which accelerates ring closure by restricting conformational freedom and favoring reactive orientations [4]. The quantitative impact of this substitution on cyclization kinetics has been directly studied in the context of DPP-IV inhibitor stability, confirming its practical utility [3]. This makes it a strategic choice over unsubstituted glutaric acid for complex molecule synthesis.

pH-Controlled Formulations and HPLC

Due to its distinct pKa profile (pKa1 = 3.70, pKa2 = 6.34), which is significantly different from unsubstituted glutaric acid (pKa1 = 4.34, pKa2 = 5.41), 3,3-dimethylglutaric acid is the compound of choice for applications requiring a specific acid-base behavior in a dicarboxylic acid [5]. This is particularly relevant for creating buffered solutions or HPLC mobile phases where a precise pH environment and buffering capacity are necessary, as evidenced by its documented use as a component in an HPLC mobile phase [6]. Its different ionization state at a given pH, compared to glutaric acid, can also affect solubility and partitioning, making it a distinct candidate for formulation science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylglutaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.